CU-Cpt22

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CU-Cpt22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . It competes with the synthetic triacylated lipoprotein (Pam3CSK4) binding to TLR1/2 .

Synthesis Analysis

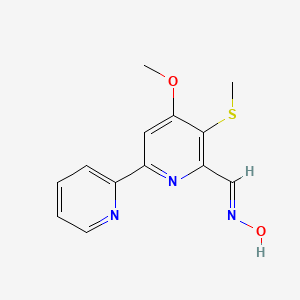

CU-Cpt22 is the first probe for the complex between toll-like receptors TLR1 and TLR2 . It binds at the interface of TLR1 and TLR2 .Molecular Structure Analysis

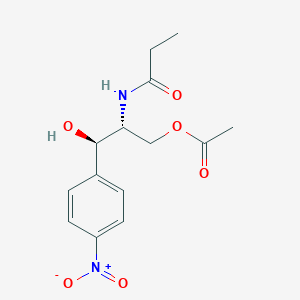

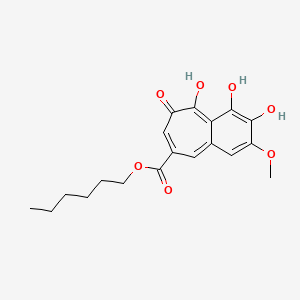

The chemical formula of CU-Cpt22 is C19H22O7 . Its exact mass is 362.14 and its molecular weight is 362.378 . The elemental analysis shows that it contains C (62.98%), H (6.12%), and O (30.91%) .Chemical Reactions Analysis

CU-Cpt22 is known to block Pam3CSK4-induced TLR1/2 activation .Physical And Chemical Properties Analysis

The molecular formula of CU-Cpt22 is C19H22O7 . Its formula weight is 362.4 .Aplicaciones Científicas De Investigación

Inhibition of TLR2-Induced Inflammation

CU-Cpt22 is known to be an inhibitor of Toll-like receptor 2 (TLR2) responses, which are involved in various inflammatory immune disorders . It has been found to significantly inhibit TLR2/1 signaling induced by the TLR2/1 agonist Pam3CSK4 . This suggests that CU-Cpt22 could be used in the treatment of TLR2-mediated inflammatory immune diseases .

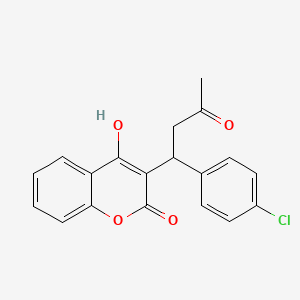

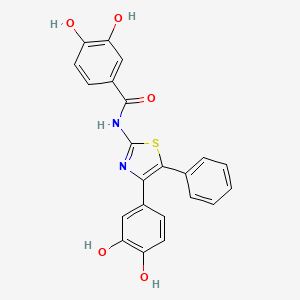

Potential Substitute for Phloretin

Phloretin is a naturally occurring dietary flavonoid with anti-inflammatory activity. However, it has been found that CU-Cpt22 could potentially serve as a viable substitute for phloretin . At a concentration of 40 μM, CU-Cpt22 reduced the survival of HEK293-hTLR2 cells by 18.9%, while phloretin reduced survival by only 7.92% .

Treatment of Type 2 Diabetes Mellitus Associated Neuropathic Pain

CU-Cpt22 has been found to ameliorate neuropathic pain in type 2 diabetes mellitus (T2DM) by promoting M2 phenotype macrophages . It has been shown to suppress inflammation and induce M2 macrophages in the sciatic nerve (SCN) from T2DM mice, and improve the paw withdrawal threshold in T2DM mice .

Repolarizing Pro-inflammatory Macrophages

CU-Cpt22 has been found to prevent pro-inflammatory cytokine production in lipopolysaccharides (LPS)-treated bone marrow-derived macrophages (BMDMs) and re-polarize them to M2 phenotype . This suggests that CU-Cpt22 could be used in the treatment of conditions associated with pro-inflammatory macrophages .

Mecanismo De Acción

Target of Action

CU-CPT22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . These receptors are a part of the innate immune system and play a key role in recognizing pathogen-derived macromolecules .

Mode of Action

CU-CPT22 competes with the synthetic triacylated lipoprotein (Pam3CSK4) for binding to TLR1/2 . It blocks Pam3CSK4-induced TLR1/2 activation . The inhibition constant (Ki) of CU-CPT22 is 0.41 µM, indicating its high affinity for TLR1/2 .

Biochemical Pathways

The activation of TLR1/2 leads to the production of inflammatory cytokines, antimicrobial factors, and cell death factors . CU-CPT22, by inhibiting TLR1/2, can potentially modulate these biochemical pathways .

Pharmacokinetics

It’s important to note that cu-cpt22 shows no significant cytotoxicity at various concentrations up to 100 µm in raw 2647 cells , suggesting a favorable safety profile.

Result of Action

CU-CPT22 can inhibit about 60% of TNF-α and 95% of IL-1β at 8 µM . These are pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation. Thus, CU-CPT22 suppresses TLR1/2-mediated inflammation response .

Safety and Hazards

Direcciones Futuras

CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .

Propiedades

IUPAC Name |

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFTTUFRSSOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU-Cpt22 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)